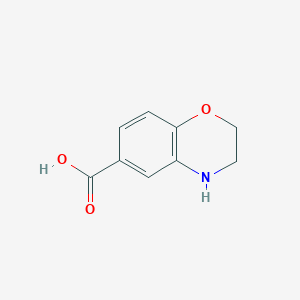

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Übersicht

Beschreibung

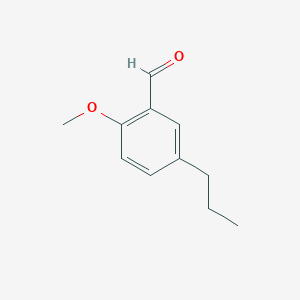

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 . It is a weak acid that can react with bases to form salts .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature. One efficient synthesis method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves a chiral phosphoric acid (CPA) catalyzed transition metal/oxidant free synthesis of chiral 2 H -1,4-benzoxazines through enantioselective desymmetrization of prochiral oxetanes .Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7 (10 (12)13)6-8 (9)11/h2-3,6H,4-5H2,1H3, (H,12,13) . This indicates the presence of a benzoxazine ring in the molecule.Chemical Reactions Analysis

The reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides . This fact was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride .Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 193.16 . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is used in the synthesis of novel N-(3,4-dihydro-2H-1,4-benzoxazin-6- yl) Substituted-sulfonamide Derivatives . These derivatives are found to be important synthetic intermediates having roles in biological applications .

Antibacterial Applications

The derivatives of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid have shown potential as antibacterial agents . The demand for the development of new antibacterial agents is urgent due to the rising resistance to existing antibiotics .

Anticancer Applications

A series of compounds based on the 3,4-dihydro-2H-1,4-benzoxazine scaffold were synthesized as potential anticancer agents . These analogues exhibited moderate to good potency against various cancer cell lines .

Structure-Activity Relationship Studies

The structure-activity relationship analysis of 3,4-dihydro-2H-1,4-benzoxazine derivatives indicated that the inclusion of hydroxyl groups on ring A and ring B was beneficial to biological activity . Having a para-amino group on ring C significantly enhanced potency .

Antifungal Applications

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid derivatives have shown broad biological activity, including antifungal properties .

Industrial Applications

3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins . These resins have applications ranging from the casting of airplane parts to adhesives .

Safety and Hazards

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is classified as Acute Tox. 4 Oral according to GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust, mist, spray, and contact with skin and eyes . It should be stored in a well-ventilated place, away from fire sources and oxidizers .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBZPKNGZROQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695257 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

CAS RN |

918789-44-3 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing nitro derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid?

A1: The synthesis of 7-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and 8-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, as described in the research paper [], is significant for several reasons. Introducing nitro groups to the core structure can significantly alter the molecule's physicochemical properties, potentially influencing its reactivity, solubility, and interactions with biological targets. These modifications are crucial for exploring structure-activity relationships (SAR) and understanding how different substituents on the benzoxazine scaffold influence its potential biological activities. This knowledge is valuable in medicinal chemistry for designing and developing new drug candidates or optimizing existing ones.

Q2: How was the structure of the synthesized nitro derivatives confirmed in the study?

A2: The research employed a combination of spectroscopic techniques and elemental analysis to confirm the structures of the synthesized nitro derivatives []. Infrared (IR) spectroscopy provided information about the functional groups present in the molecules. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy offered insights into the arrangement of hydrogen atoms within the molecules. Liquid Chromatography-Mass Spectrometry (LC/MS) analysis was utilized to determine the molecular weight and purity of the synthesized compounds. Finally, elemental analysis verified the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compounds, further confirming their structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)

![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)

![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)

![2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1395023.png)

![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)

![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)

![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)

![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)